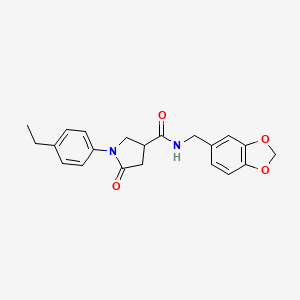![molecular formula C20H11BrClN3O3 B11552993 2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11552993.png)
2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a complex organic compound that features a combination of bromophenyl, benzoxazolyl, chlorophenyl, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.
Applications De Recherche Scientifique
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE shares similarities with other benzoxazole derivatives and halogenated aromatic compounds.
- Compounds like 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the benzoxazole and nitrophenyl moieties, makes it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C20H11BrClN3O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11BrClN3O3/c21-14-3-1-2-13(9-14)20-24-17-7-5-15(10-19(17)28-20)23-11-12-4-6-16(22)18(8-12)25(26)27/h1-11H |
Clé InChI |
UNBUOEFVLVYISW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11552910.png)
![2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol](/img/structure/B11552918.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11552919.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552923.png)
![N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11552929.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11552931.png)
![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11552940.png)
![4-Chloro-N-({N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552944.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B11552950.png)
![4-[(4-methylphenoxy)methyl]-N'-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11552957.png)
![3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11552961.png)
![2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11552970.png)

![2-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11552974.png)
